L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine
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Overview
Description
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine is a complex peptide compound It is composed of several amino acids, including leucine, serine, ornithine, threonine, and glycine, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, such as iodoacetamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and modification.
Biology: This peptide can be employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: The compound can be used in the development of novel biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
L-Leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonylglycine can be compared with other similar peptides, such as:
L-Lysyl-L-prolyl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-leucine: This compound has a similar structure but includes different amino acids, which may result in different biological activities.
L-Threonyl-L-serylglycyl-L-seryl-L-leucyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithine: Another related peptide with variations in its amino acid sequence, leading to unique properties and applications.
The uniqueness of this compound lies in its specific sequence and the resulting biological activities, which can be distinct from those of other similar compounds.
Properties
CAS No. |
828932-74-7 |
---|---|
Molecular Formula |
C21H40N8O8 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H40N8O8/c1-10(2)7-12(22)17(34)28-14(9-30)19(36)27-13(5-4-6-25-21(23)24)18(35)29-16(11(3)31)20(37)26-8-15(32)33/h10-14,16,30-31H,4-9,22H2,1-3H3,(H,26,37)(H,27,36)(H,28,34)(H,29,35)(H,32,33)(H4,23,24,25)/t11-,12+,13+,14+,16+/m1/s1 |
InChI Key |
FZGCYWFWJGANHA-BLDNINTCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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